N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The pyrimidine ring is linked via an ethyl chain to a 2,3-dimethoxybenzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may influence steric interactions in target binding.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-14-5-3-4-12(17(14)28-2)18(26)23-9-8-16-24-13(11-6-7-11)10-15(25-16)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFRFGVJBSHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety, linked to an ethyl chain and a dimethoxybenzamide group. These structural elements contribute to its lipophilicity and biological activity, enhancing its interaction with various biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25F3N4O2 |
| Molecular Weight | 438.51 g/mol |
| CAS Number | 1396849-70-9 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It interacts selectively with various receptors, potentially influencing pathways associated with neuropharmacology and oncology.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, indicating potential use in treating inflammatory diseases.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Reported IC50 values were in the low micromolar range.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its efficacy in vivo.
Comparative Analysis with Similar Compounds
The unique trifluoromethyl substitution and cyclopropane structure distinguish this compound from similar compounds. Below is a comparative table of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyrimidine core | Anti-inflammatory | Sulfanyl group enhances solubility |
| Compound B | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| Compound C | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Compounds for Comparison:
Excluded Compounds from : Example: N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Differences: Replaces the pyrimidine core with a pyridine ring and introduces a thiazolylmethylthio group. The CF₃ group is retained, but the cyclopropyl substituent is absent. Thioether linkages (e.g., methylthio) may reduce metabolic stability compared to the ethyl linkage in the target compound .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Differences: Features a pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system. unspecified for the target compound). The sulfonamide group may alter solubility and pharmacokinetics .
Benzamide Derivatives with Alternative Linkers
- Structure : Contains a naphthyridine core instead of pyrimidine, with a biphenylmethyl group and trifluoromethyl substituents.
- Comparison : The naphthyridine core offers a larger aromatic system, possibly enhancing π-π stacking interactions. However, the molecular weight (718.80 g/mol) is significantly higher, which may limit blood-brain barrier penetration compared to the target compound’s smaller pyrimidine core .
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Structure: Uses a furopyridine core with fluorophenyl and trifluoroethylamino groups. The trifluoroethylamino group may mimic the CF₃ group in the target compound but with different steric effects .
Compounds with Central Nervous System (CNS) Activity
Example from :
- 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide Structure: Contains a triazolyl benzamido group and a pyrimidinyl amino moiety. Comparison: The triazole ring enhances metabolic resistance, while the sulfamoyl group increases polarity. The target compound’s dimethoxybenzamide may offer better CNS penetration due to lower polarity .
Structural and Functional Data Table
Key Findings and Implications
- Trifluoromethyl Groups : Present in the target compound and several analogs (e.g., ), this group consistently improves lipophilicity and resistance to oxidative metabolism.
- Cyclopropyl vs.
- Benzamide Linkers : The 2,3-dimethoxybenzamide in the target compound balances solubility and hydrogen-bonding capacity, whereas thioether or sulfonamide linkers () may introduce metabolic vulnerabilities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dimethoxybenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For pyrimidine-containing compounds, stepwise condensation of the pyrimidine core (e.g., 4-cyclopropyl-6-trifluoromethylpyrimidin-2-amine) with a benzamide derivative is critical. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use coupling agents like HOBt/EDCI for amide bond formation, as seen in analogous pyrimidine-benzamide syntheses .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
- Purification : Gradient HPLC or silica gel chromatography ensures ≥95% purity. Monitor reaction progress via TLC or LC-MS .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, trifluoromethyl at δ ~120 ppm in C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+ for C₂₃H₂₅F₃N₃O₃: 472.1805) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases linked to disease pathways (e.g., tyrosine kinases via fluorescence-based ADP-Glo™ assays) .
- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in multiple models (e.g., primary cells vs. immortalized lines) to rule out cell-specific artifacts .
- Pharmacokinetic Profiling : Measure compound stability in serum or microsomal preparations to assess bioavailability discrepancies .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (ANOVA with post-hoc tests) to address variability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding poses in active sites (e.g., ATP-binding pockets of kinases) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability and binding free energies (MM-PBSA/GBSA) .
- QSAR Modeling : Train models on pyrimidine derivatives to correlate substituents (e.g., cyclopropyl vs. methyl) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace cyclopropyl with other bicyclic groups) .
- Bioisosteric Replacement : Substitute trifluoromethyl with chlorodifluoromethyl to balance lipophilicity and metabolic stability .
- Functional Group Profiling : Test ester vs. amide linkages in the benzamide moiety to optimize target engagement .
Q. What strategies assess metabolic stability and off-target effects?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify cytochrome P450 interactions .
- Proteome Profiling : Employ affinity pull-down assays with SILAC labeling to map off-target binding .
Q. How can cross-reactivity with structurally similar targets be minimized?
- Methodological Answer :
- Selectivity Screening : Profile against homologous proteins (e.g., kinase family members) using competitive binding assays .
- Fragment-Based Design : Introduce steric hindrance (e.g., bulkier substituents) to block access to non-target binding pockets .
Q. What experimental designs evaluate synergistic effects with other therapeutic agents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
